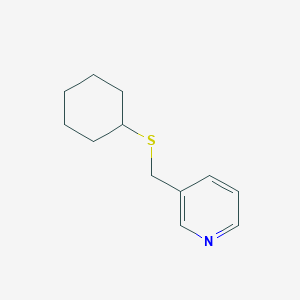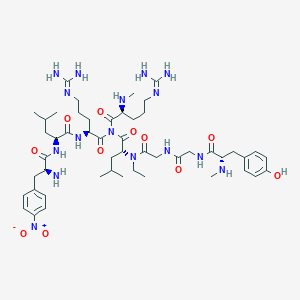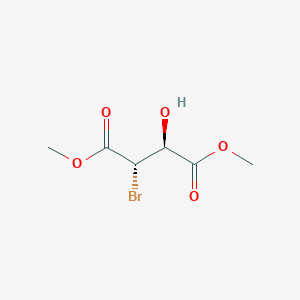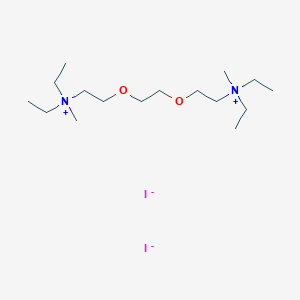
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) is a chemical compound used in scientific research for its ability to inhibit the transport of iodide ions across cell membranes. This compound has been studied extensively for its potential applications in the treatment of thyroid disorders, as well as its use as a research tool in the field of ion transport.
Mecanismo De Acción
The mechanism of action of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the inhibition of iodide transport across cell membranes. This compound binds to the iodide transporters on the surface of cells and prevents the uptake of iodide ions into the cell. This inhibition of iodide transport can have a profound effect on thyroid function and has been studied extensively in both in vitro and in vivo models.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) are primarily related to its inhibition of iodide transport. This inhibition can lead to changes in thyroid hormone synthesis and secretion, as well as alterations in the regulation of other ion transporters in the cell. These effects can have significant implications for the treatment of thyroid disorders and the study of ion transport in general.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) in lab experiments include its specificity for iodide transporters and its ability to inhibit iodide transport in a dose-dependent manner. However, this compound can be difficult to synthesize and purify, and its effects on other ion transporters in the cell can complicate the interpretation of experimental results.
Direcciones Futuras
For research involving ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) include the development of more efficient synthesis methods, the identification of new targets for inhibition, and the exploration of its potential therapeutic applications in the treatment of thyroid disorders. Additionally, further studies are needed to elucidate the complex interactions between ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) and other ion transporters in the cell, which may have important implications for the regulation of cellular function in health and disease.
Métodos De Síntesis
The synthesis of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the reaction of ethylene oxide with diethylamine, followed by the addition of methyl iodide and subsequent purification steps. This method has been refined over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) has been used extensively in scientific research to study the transport of iodide ions across cell membranes. This compound is particularly useful in the study of thyroid function and the role of iodide transport in the regulation of thyroid hormone synthesis and secretion.
Propiedades
Número CAS |
109448-65-9 |
|---|---|
Nombre del producto |
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide |
Fórmula molecular |
C16H38I2N2O2 |
Peso molecular |
544.29 g/mol |
Nombre IUPAC |
2-[2-[2-[diethyl(methyl)azaniumyl]ethoxy]ethoxy]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
WTJCZOGRLMDPFE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
SMILES canónico |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
Sinónimos |
(Ethylenebis(oxyethylene))bis(diethylmethylammonium iodide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



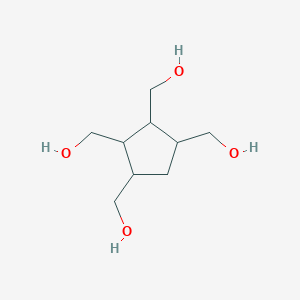


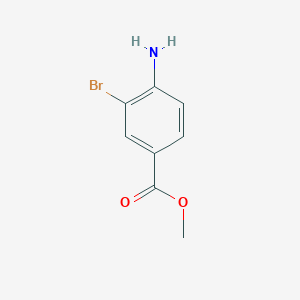
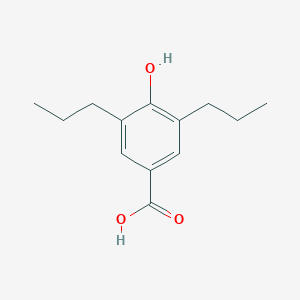
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)


